molecular formula C15H16N2O3S2 B7470315 (E)-3-(1,3-benzothiazol-2-yl)-N-(3-methyl-1,1-dioxothiolan-3-yl)prop-2-enamide

(E)-3-(1,3-benzothiazol-2-yl)-N-(3-methyl-1,1-dioxothiolan-3-yl)prop-2-enamide

Cat. No. B7470315
M. Wt: 336.4 g/mol
InChI Key: TWINLHDKGFHEOI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-benzothiazol-2-yl)-N-(3-methyl-1,1-dioxothiolan-3-yl)prop-2-enamide is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZTP and is a derivative of benzothiazole.

Mechanism of Action

The mechanism of action of BZTP is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
BZTP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the activity of acetylcholinesterase, and have anti-inflammatory properties. It has also been shown to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of BZTP is its low toxicity, which makes it suitable for use in laboratory experiments. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on BZTP. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the development of new derivatives of BZTP with improved properties. Additionally, further studies could be conducted to explore the potential applications of BZTP in the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

The synthesis of BZTP involves the reaction of 2-aminobenzothiazole with 3-methyl-1,1-dioxo-2H-1,2λ6-thiolan-3-ylideneacetonitrile in the presence of a base. The reaction yields BZTP as a yellow solid with a melting point of 195-197°C.

Scientific Research Applications

BZTP has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been in the field of medicinal chemistry. BZTP has been shown to possess anticancer properties and has been studied as a potential anticancer drug. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-N-(3-methyl-1,1-dioxothiolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-15(8-9-22(19,20)10-15)17-13(18)6-7-14-16-11-4-2-3-5-12(11)21-14/h2-7H,8-10H2,1H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWINLHDKGFHEOI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCS(=O)(=O)C1)NC(=O)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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